![molecular formula C18H22Cl2F2N2O B15121264 1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15121264.png)
1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
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Overview
Description
1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dichlorophenyl and difluoropiperidine groups. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with piperidine to form 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then subjected to carbonylation and fluorination reactions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield, particularly in nitration and fluorination steps . These methods allow for better control of reaction parameters, such as temperature and residence time, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, sodium methoxide, polar solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Medicine: Investigated for its potential use in treating various medical conditions, including neurological disorders and metabolic diseases.
Mechanism of Action
The mechanism of action of 1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)piperidine: Shares a similar structure but lacks the difluoropiperidine group.
1-(4-Chlorophenyl)piperidine: Contains a single chlorine atom and a piperidine ring.
1-(3,4-Dichlorophenyl)piperidine: Similar dichlorophenyl substitution but different positioning on the piperidine ring.
Uniqueness
1-{1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is unique due to the presence of both dichlorophenyl and difluoropiperidine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H22Cl2F2N2O |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H22Cl2F2N2O/c19-15-2-1-14(16(20)11-15)12-23-7-3-13(4-8-23)17(25)24-9-5-18(21,22)6-10-24/h1-2,11,13H,3-10,12H2 |
InChI Key |
ZXCQWQWUJBVBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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